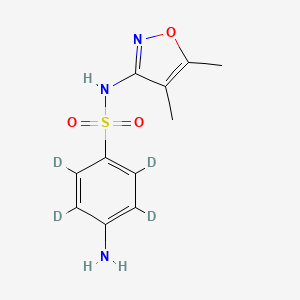
Sulfatroxazole-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfatroxazole-d4 is a deuterium-labeled analog of sulfatroxazole, a sulfonamide antibiotic. This compound is primarily used in research settings, particularly in the study of metabolic pathways and drug interactions. The deuterium labeling allows for more precise tracking and analysis in various experimental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfatroxazole-d4 typically involves the incorporation of deuterium into the sulfatroxazole molecule. One common method is through isotopic exchange reactions, where the hydrogen atoms in sulfatroxazole are replaced with deuterium atoms using deuterated reagents such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium. Quality control measures are stringent to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfatroxazole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
Sulfatroxazole-d4 is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
Sulfatroxazole-d4, like its non-deuterated counterpart, inhibits bacterial dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in experimental studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfisoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Used in combination with other drugs to treat infections.
Uniqueness
Sulfatroxazole-d4 is unique due to its deuterium labeling, which allows for more precise experimental tracking and analysis. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways and drug interactions is crucial .
Propriétés
Formule moléculaire |
C11H13N3O3S |
|---|---|
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14)/i3D,4D,5D,6D |
Clé InChI |
DAUFGBIKKGOPJA-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2C)C)[2H] |
SMILES canonique |
CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)



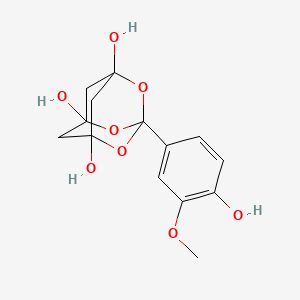


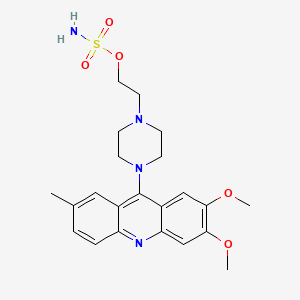
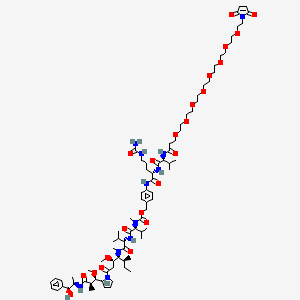
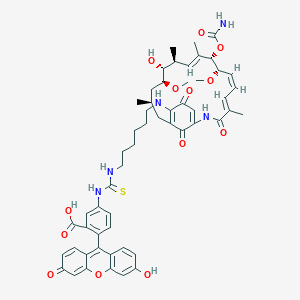
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
